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Compound Name: 6-Bromopyren-1-ol

CAS No.: 114562-65-1

Cat. No.: B566251 Get Quote

Abstract
6-Bromopyren-1-ol is a functionalized polycyclic aromatic hydrocarbon (PAH) derived from

pyrene. As with any specialized chemical entity intended for research, materials science, or

drug development, unambiguous structural confirmation and purity assessment are paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for molecular

identity and integrity. This guide offers a detailed exploration of the expected spectroscopic

data for 6-Bromopyren-1-ol, grounded in fundamental principles and comparative analysis

with related pyrene derivatives.[1][2][3][4] It is designed to serve as a practical reference for

researchers, enabling them to predict, acquire, and interpret the spectroscopic fingerprint of

this molecule.

Molecular Structure and Physicochemical
Properties
6-Bromopyren-1-ol (C₁₆H₉BrO) is a derivative of pyrene featuring two key substituents: a

hydroxyl (-OH) group at the 1-position and a bromine (-Br) atom at the 6-position.[5] These

modifications significantly influence the molecule's electronic properties, solubility, and
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reactivity compared to the parent pyrene. The precise location of these functional groups is

critical to its function and requires definitive spectroscopic verification.

Table 1: Physicochemical Properties of 6-Bromopyren-1-ol[5]

Property Value Source

IUPAC Name 6-bromopyren-1-ol PubChem

Molecular Formula C₁₆H₉BrO PubChem

Molecular Weight 297.14 g/mol PubChem

Exact Mass 295.98368 Da PubChem

CAS Number 114562-65-1 PubChem

To facilitate spectral interpretation, a standard numbering system for the pyrene core is

essential. The diagram below illustrates the structure of 6-Bromopyren-1-ol with IUPAC

numbering.

Caption: Molecular structure of 6-Bromopyren-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 6-Bromopyren-1-ol, both ¹H and ¹³C NMR are required to confirm the

substitution pattern on the pyrene core.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be characterized by signals in the aromatic region and a distinct

signal for the hydroxyl proton. The electron-donating hydroxyl group and the electron-

withdrawing bromine atom will influence the chemical shifts of the seven aromatic protons.[6]

Protons nearer to the hydroxyl group are expected to be shielded (shifted upfield), while those

near the bromine atom will be deshielded (shifted downfield).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
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Proton
Predicted Shift
(ppm)

Multiplicity Rationale

OH 9.5 - 10.5 Singlet (broad)

Phenolic proton,

exchangeable. Shift is

concentration and

temperature

dependent.

H-2, H-10 7.8 - 8.2 Doublet

Ortho to the -OH

group, shielded

relative to other

pyrene protons.

H-3, H-9 7.9 - 8.3 Doublet
Meta to the -OH

group.

H-4, H-5, H-8 8.0 - 8.5 Multiplet

Complex region with

multiple overlapping

signals.

H-7 8.4 - 8.8 Doublet

Ortho to the -Br group,

expected to be the

most deshielded

proton.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display 16 distinct signals corresponding to each carbon atom in

the molecule. The chemical shifts provide insight into the electronic environment of each

carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Carbon Predicted Shift (ppm) Rationale

C1 150 - 155
Carbon attached to -OH,

significantly deshielded.

C6 115 - 120

Carbon attached to -Br,

shielded by the "heavy atom

effect".

Quaternary Carbons 125 - 135
Carbons at ring junctions,

typically weaker signals.

CH Carbons 120 - 130
Aromatic carbons bearing a

hydrogen atom.[7]

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data is reproducible and accurate.

Sample Preparation: Dissolve 5-10 mg of 6-Bromopyren-1-ol in ~0.6 mL of a deuterated

solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen for its

ability to solubilize the compound and to slow the chemical exchange of the phenolic -OH

proton, allowing for its observation.

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for

better signal dispersion.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to

achieve a good signal-to-noise ratio.[8]

¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program with proton

decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low

natural abundance of ¹³C.[8]

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as an internal standard (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule,

providing a characteristic "fingerprint."

Predicted IR Absorption Bands
The IR spectrum of 6-Bromopyren-1-ol is expected to show several characteristic absorption

bands that confirm the presence of its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3200 - 3600 (broad) O-H Stretch Phenol (-OH)

The broadness of this

peak is a direct result

of intermolecular

hydrogen bonding.[9]

[10]

3000 - 3100 C-H Stretch Aromatic (Ar-H)

Characteristic of sp²

hybridized C-H bonds

in the pyrene core.[11]

1450 - 1600 C=C Stretch Aromatic Ring

Multiple sharp bands

are expected in this

region, forming part of

the molecule's

fingerprint.

~1200 C-O Stretch Phenol (Ar-O)

Strong absorption

confirming the

hydroxyl group's

attachment to the

aromatic ring.

500 - 600 C-Br Stretch Bromoalkane (Ar-Br)

This absorption is in

the far-IR region and

confirms the presence

of the bromine

substituent.

Experimental Protocol for IR Data Acquisition (ATR
Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and

running a background scan.
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Sample Application: Place a small amount of the solid 6-Bromopyren-1-ol sample directly

onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

compared against the predicted values for verification. Causality: The ATR method is

preferred for its simplicity, speed, and minimal sample preparation compared to traditional

KBr pellet methods.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is used to determine the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum of 6-Bromopyren-1-ol will have a distinct and

informative pattern.

Table 5: Predicted Key Ions in the Mass Spectrum
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m/z Value Ion Rationale

296 & 298 [M]⁺•

Molecular Ion Peak: The

presence of two peaks of

nearly equal intensity (approx.

1:1 ratio) is the definitive

signature of a

monobrominated compound,

corresponding to the natural

isotopic abundance of ⁷⁹Br and

⁸¹Br.[12][13][14]

217 [M-Br]⁺

Fragment Ion: Represents the

loss of the bromine radical

from the molecular ion.

189 [M-Br-CO]⁺

Fragment Ion: Subsequent

loss of carbon monoxide from

the [M-Br]⁺ fragment,

characteristic of phenols.

Experimental Protocol for MS Data Acquisition (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like

dichloromethane or ethyl acetate.

GC Separation: Inject the solution into a Gas Chromatograph (GC) equipped with a suitable

column (e.g., a nonpolar column like DB-5) to separate the analyte from any impurities. The

GC oven temperature program should be optimized to ensure good peak shape.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio, and a spectrum is generated. Causality: GC-MS is an

excellent method as it provides both the retention time (a measure of purity) and the mass

spectrum (for structural identification) in a single experiment.
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Conclusion
The structural integrity of 6-Bromopyren-1-ol can be rigorously established through a multi-

technique spectroscopic approach. The predicted NMR data will confirm the unique proton and

carbon environments created by the specific substitution pattern. IR spectroscopy will verify the

presence of the critical hydroxyl and aromatic functionalities, while mass spectrometry will

provide unambiguous confirmation of the molecular weight and the presence of a single

bromine atom. This guide provides the theoretical foundation and practical protocols necessary

for researchers to confidently characterize 6-Bromopyren-1-ol, ensuring the quality and

validity of their scientific investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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